molecular formula C11H10ClN3 B12941349 5-Chloro-2-(2-pyrazinylmethyl)aniline CAS No. 922711-57-7

5-Chloro-2-(2-pyrazinylmethyl)aniline

Cat. No.: B12941349
CAS No.: 922711-57-7
M. Wt: 219.67 g/mol
InChI Key: FVLXEBYTCYKURU-UHFFFAOYSA-N
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Description

5-chloro-2-(pyrazin-2-ylmethyl)aniline: is an organic compound with the molecular formula C11H10ClN3. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 5-position and a pyrazin-2-ylmethyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-(pyrazin-2-ylmethyl)aniline typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for 5-chloro-2-(pyrazin-2-ylmethyl)aniline are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 5-chloro-2-(pyrazin-2-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-chloro-2-(pyrazin-2-ylmethyl)aniline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and heterocyclic compounds .

Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .

Medicine: The compound is explored for its potential therapeutic applications. It may act as an inhibitor or modulator of specific biological targets, making it a candidate for drug development .

Industry: In the industrial sector, 5-chloro-2-(pyrazin-2-ylmethyl)aniline can be used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-chloro-2-(pyrazin-2-ylmethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Comparison: 5-chloro-2-(pyrazin-2-ylmethyl)aniline is unique due to the presence of the pyrazin-2-ylmethyl group, which imparts distinct chemical and biological properties. Unlike simple dichloroanilines, this compound has enhanced potential for forming hydrogen bonds and interacting with biological targets, making it more versatile in medicinal chemistry and materials science .

Properties

CAS No.

922711-57-7

Molecular Formula

C11H10ClN3

Molecular Weight

219.67 g/mol

IUPAC Name

5-chloro-2-(pyrazin-2-ylmethyl)aniline

InChI

InChI=1S/C11H10ClN3/c12-9-2-1-8(11(13)6-9)5-10-7-14-3-4-15-10/h1-4,6-7H,5,13H2

InChI Key

FVLXEBYTCYKURU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N)CC2=NC=CN=C2

Origin of Product

United States

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